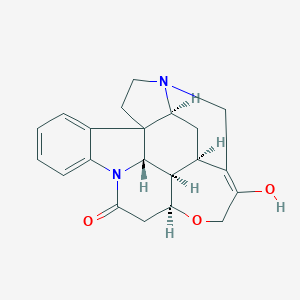![molecular formula C19H22N2O4 B236346 N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide, also known as IB-DNQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the benzamides family, which are known for their diverse range of biological activities. IB-DNQ has been shown to have promising effects in a variety of research areas, including cancer treatment, neurodegenerative disease research, and drug discovery.
Mecanismo De Acción
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of DNA synthesis, which can lead to cell death in cancer cells. N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide has also been shown to induce oxidative stress, which can further contribute to the destruction of cancer cells. Additionally, N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide has been shown to have anti-inflammatory properties, which may contribute to its potential applications in neurodegenerative disease research.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide has been shown to have antioxidant activity, which can help to protect cells from damage caused by free radicals. Additionally, N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide has been shown to have potential applications in drug discovery, where it can be used to identify new compounds with similar biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide for lab experiments is its potent biological activity. This can make it a useful tool for researchers studying a variety of biological processes. However, N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide does have some limitations, including its potential toxicity and the need for careful handling and storage. Additionally, N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide may not be suitable for all research applications, and researchers should carefully consider its potential benefits and limitations before using it in their experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide. One area of interest is the development of new cancer treatments based on the compound's potent anti-cancer activity. Additionally, N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide may have potential applications in neurodegenerative disease research, where its anti-inflammatory properties may be useful in the development of new treatments. Finally, N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide may be useful in drug discovery, where it can be used to identify new compounds with similar biological activity.
Métodos De Síntesis
The synthesis of N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 4-chloro-3,5-dimethoxybenzoic acid with isobutyryl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl ether to form the amide product. The final compound is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide has been used extensively in scientific research due to its potential applications in a variety of fields. One of the main areas of research has been in cancer treatment, where N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide has been shown to have potent anti-cancer activity. Studies have shown that N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide can induce cell death in cancer cells through a variety of mechanisms, including the inhibition of DNA synthesis and the induction of oxidative stress.
Propiedades
Nombre del producto |
N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-6-8-15(9-7-14)21-19(23)13-5-10-16(24-3)17(11-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
XVYBDRWJSMEINP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)